3-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide
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Overview
Description
3-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with bromine, chlorine, and an ethyl group, along with a sulfonamide functional group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring The ethyl group can be added via Friedel-Crafts alkylation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
3-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of sulfonamide-based drugs, which are used as antibiotics and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chloro-N-ethylbenzene-1-sulfonamide
- 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide
- 3-Bromo-4-chloro-N-propylbenzene-1-sulfonamide
Uniqueness
3-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and chlorine atoms, along with the ethyl group, imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C8H9BrClNO2S |
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Molecular Weight |
298.59 g/mol |
IUPAC Name |
3-bromo-4-chloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9BrClNO2S/c1-2-11-14(12,13)6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 |
InChI Key |
WDDSDYOPYHLGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
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